molecular formula C15H13ClO3 B1532642 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid CAS No. 921622-91-5

4-[2-(4-Chlorophenyl)ethoxy]benzoic acid

Cat. No.: B1532642
CAS No.: 921622-91-5
M. Wt: 276.71 g/mol
InChI Key: NPOXHVPKWAPRGP-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone in organic chemistry and pharmaceutical sciences, valued for their versatile applications and biological activities. globalresearchonline.netnih.gov These compounds are characterized by a benzene (B151609) ring attached to a carboxyl group, a feature that allows for a multitude of chemical modifications. Researchers have synthesized and studied an extensive array of benzoic acid derivatives, exploring how different substituents on the benzene ring influence the molecule's physical, chemical, and biological properties. nih.govresearchgate.net

These derivatives have been investigated for a wide range of potential applications, including their use as antimicrobial agents, anti-inflammatory drugs, and inhibitors of various enzymes. globalresearchonline.netnih.gov For instance, some derivatives have shown promise in inhibiting influenza neuraminidase and sirtuins. researchgate.netresearchgate.net The research into benzoic acid derivatives is a dynamic field, constantly seeking to develop new compounds with enhanced efficacy and specificity for various biological targets. nih.gov

The structure of 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid places it firmly within this research domain. It is a disubstituted benzoic acid, with the carboxyl group at one end and an ethoxy linkage connected to a 4-chlorophenyl group at the other. This specific arrangement of functional groups suggests that its properties would be a composite of the characteristics of its parent structures: benzoic acid, phenoxyacetic acid, and a chlorinated aromatic compound.

Rationale for Comprehensive Scholarly Investigation of this compound

While direct scholarly articles on this compound are scarce, a clear rationale for its investigation can be constructed from the known properties of related compounds. The primary motivation for studying this molecule would be to understand how the combination of a benzoic acid, an ether linkage, and a halogenated phenyl group influences its potential biological activity.

The benzoic acid moiety provides a scaffold that is known to interact with various biological targets. The ether linkage introduces a degree of flexibility and alters the molecule's polarity, which can significantly impact its pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom on the terminal phenyl group is particularly significant, as halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.

Given that various aryloxyalkanoic acids have been explored for their biological effects, a comprehensive investigation into this compound would be a logical extension of this research. Such a study would likely involve its synthesis, full chemical characterization (including spectroscopic and crystallographic analysis), and screening for a range of biological activities.

Historical Perspectives on Related Aryloxyalkanoic Acid Systems in Chemical Science

The study of aryloxyalkanoic acids has a rich history in chemical science, with significant research efforts dating back several decades. These compounds, which feature an aromatic ring linked to an alkanoic acid through an ether bond, have been a fertile ground for the discovery of molecules with diverse applications.

Historically, research into aryloxyalkanoic acids has led to the development of important herbicides and pharmaceuticals. For example, certain phenoxyacetic acid derivatives were among the first selective herbicides developed. In the realm of medicine, research published in the early 1980s identified certain (aryloxy)alkanoic acids as agents for the treatment of brain injury by inhibiting astrocyte swelling. researchgate.netnih.gov

Further research has demonstrated that aryloxyalkanoic acid derivatives can act as potent inhibitors of enzymes like histone deacetylase and as antagonists of the slow-reacting substance of anaphylaxis. chemicalbook.comnih.gov The development of synthetic methodologies to produce optically active aryloxyalkanoic acid compounds has also been a significant area of research, as the stereochemistry of these molecules can be crucial for their biological activity. google.com The historical success of this class of compounds provides a strong impetus for the continued exploration of novel derivatives like this compound.

Data Tables

Due to the limited availability of specific experimental data for this compound in public databases, the following tables provide general properties for the parent compound, benzoic acid, and a closely related structure to offer a comparative context.

Table 1: General Properties of Benzoic Acid

PropertyValue
Molecular FormulaC₇H₆O₂
Molar Mass122.12 g/mol
AppearanceWhite crystalline solid
Melting Point122.4 °C
Boiling Point249.2 °C
Acidity (pKa)4.20

Table 2: Predicted Properties for a Related Aryloxyalkanoic Acid

Compound NamePredicted LogPPredicted pKa
4-Phenoxybenzoic acid3.14.0

Note: The data in Table 2 is based on computational predictions for a structurally similar compound and is provided for illustrative purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-13-5-1-11(2-6-13)9-10-19-14-7-3-12(4-8-14)15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOXHVPKWAPRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739543
Record name 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921622-91-5
Record name 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 2 4 Chlorophenyl Ethoxy Benzoic Acid

Established Synthetic Routes for the Core Structure of 4-[2-(4-Chlorophenyl)ethoxy]benzoic Acid

The construction of the this compound framework typically relies on well-established multi-step synthetic sequences common for aryloxyalkanoic acids. These methods involve the sequential assembly of the molecule from key precursors.

The synthesis of aryloxyalkanoic acids, including the target compound, often involves combining multiple reaction steps to build the final molecular architecture. youtube.com A common and versatile method for forming the characteristic ether linkage of these molecules is the Williamson's ether synthesis. google.com This reaction involves the coupling of a phenoxide with an alkyl halide. For the specific synthesis of this compound, this could involve the reaction of a methyl 4-hydroxybenzoate (B8730719) with a 2-(4-chlorophenyl)ethyl halide under basic conditions. The resulting ester intermediate is then subjected to hydrolysis to yield the final carboxylic acid.

A general sequence for related structures involves reacting a 4-hydroxyphenyl ketone with a haloalkanoic acid, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to obtain the desired product. google.com For instance, 4-hydroxyacetophenone can be refluxed with 2-bromopropanoic acid in a solvent like dimethylformamide under basic conditions. google.com The intermediate from this ether synthesis is then oxidized, often with a peracid, and finally hydrolyzed to the carboxylic acid. google.com

Another established multi-step approach involves the reduction of a ketone functional group within a precursor molecule. In the synthesis of a related fenofibrate (B1672516) metabolite, a ketone group was reduced using sodium borohydride (B1222165), followed by mild alkaline hydrolysis of an ester group to furnish the final aryloxyalkanoic acid in excellent yield and purity. researchgate.netnih.gov The final step in many of these sequences is the saponification (hydrolysis) of a methyl or ethyl ester. For example, a methyl benzoate (B1203000) derivative can be dissolved in hot ethanol, followed by the addition of aqueous sodium hydroxide (B78521) and refluxing for several hours to yield the corresponding benzoic acid. prepchem.com The concept of linking individual reactions into continuous sequences using flow chemistry represents a modern paradigm for multi-step synthesis, allowing for the rapid creation of complex molecules without intermediate isolation or purification steps like chromatography. syrris.jp

The success of any multi-step synthesis hinges on the availability of suitable precursors. The key building blocks for this compound are a phenolic component (e.g., 4-hydroxybenzoic acid or its ester) and a side-chain component (e.g., 2-(4-chlorophenyl)ethanol (B160499) or a derivative).

The phenolic precursor, 4-hydroxybenzoic acid, can be synthesized through microbial processes from renewable feedstocks like L-tyrosine, representing a green approach to precursor preparation. nih.gov The side-chain precursor, 2-(4-chlorophenyl)ethanol, can be activated for the Williamson ether synthesis by converting its hydroxyl group into a better leaving group. vanderbilt.edu Standard organic transformations can convert the alcohol into an alkyl halide (e.g., using SOCl₂ or PBr₃) or a sulfonate ester (e.g., tosylate or mesylate), which are excellent electrophiles for reaction with a phenoxide. vanderbilt.edu

More complex precursors can also be constructed. For example, 2-(4-chlorobenzoyl)benzoic acid, a potential precursor that could be modified to form the target structure, can be synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and chlorobenzene (B131634) using anhydrous aluminum chloride as a catalyst. prepchem.com The synthesis of related aryloxyalkanoic acids has been achieved through the hydrolysis of a reduced fenofibrate intermediate, which itself was prepared by the mild reduction of fenofibrate with sodium borohydride in methanol. nih.gov

Precursor Synthesis Method Reagents Reference
4-Hydroxybenzoic AcidMicrobial SynthesisL-tyrosine, E. coli expressing multi-enzyme cascade nih.gov
2-(4-Chlorobenzoyl)benzoic AcidFriedel-Crafts AcylationPhthalic anhydride, Chlorobenzene, AlCl₃ prepchem.com
Activated 2-(4-chlorophenyl)ethyl halides/sulfonatesFunctional Group Interconversion2-(4-chlorophenyl)ethanol, SOCl₂ or TsCl vanderbilt.edu
Reduced Fenofibrate IntermediateKetone ReductionFenofibrate, Sodium Borohydride, Methanol nih.gov

Novel Synthetic Approaches and Catalyst Development for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These include stereoselective techniques and the application of green chemistry principles.

While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of related aryloxyalkanoic acids that possess chiral centers. A novel chemoenzymatic approach has been developed for the synthesis of enantioenriched aryloxyalkanoic acids. researchgate.net This method utilizes a biocatalytic asymmetric reduction of a C=C double bond in a precursor molecule. researchgate.net By carefully selecting the ene-reductase enzyme, either the (R) or (S) enantiomer of the product can be obtained in good yield and with moderate to high enantiomeric excess. researchgate.net This strategy relies on simple, commercially available starting materials and avoids the need for purified enzymes or chromatographic separations, highlighting a significant advancement in the stereoselective synthesis of this class of compounds. researchgate.net

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to the synthesis of its precursors. A notable example is the microbial synthesis of 4-hydroxybenzoic acid (4HBA), a key starting material. nih.gov A multi-enzyme cascade has been constructed in Escherichia coli to produce 4HBA from bio-based L-tyrosine, achieving a high yield of 17.7 g/L. nih.gov This biocatalytic route offers a sustainable alternative to traditional chemical synthesis from petroleum-derived feedstocks.

The use of biocatalysis, as seen in the chemoenzymatic synthesis of related aryloxyalkanoic acids, also aligns with green chemistry by employing enzymes that operate under mild conditions. researchgate.net Furthermore, the adoption of flow chemistry, where reactions are run in continuous streams through reactors packed with immobilized reagents or catalysts, can significantly improve efficiency, reduce waste, and enhance safety, representing a greener approach to multi-step synthesis. syrris.jp

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid functional group in this compound is a versatile handle for a wide range of chemical modifications. These transformations are used to create derivatives for various applications, including enhancing analytical detection.

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk The carboxylic acid of the title compound can be readily converted into other functional groups. solubilityofthings.com For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can transform the carboxylic acid into a highly reactive acyl chloride. ub.eduyoutube.com This acyl chloride can then be reacted with alcohols to form esters or with amines to form amides. youtube.com Direct esterification of the carboxylic acid can also be achieved by reacting it with an alcohol under acidic catalysis. solubilityofthings.com

Derivatization is a common strategy to improve the analytical properties of molecules for techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). colostate.edu Carboxylic acids are often derivatized to increase their volatility for GC or to attach a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. colostate.edunih.gov A widely used method for derivatizing carboxylic acids involves activation with a carbodiimide (B86325) agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), under mild aqueous conditions. nih.gov This activated intermediate can then be coupled with various amine-containing reagents. nih.gov For instance, coupling with 4-bromo-N-methylbenzylamine (4-BNMA) has been shown to facilitate the complete derivatization of mono- and polycarboxylic acids, improve selectivity in reversed-phase LC, and provide a unique bromine isotopic pattern for identification in mass spectrometry (MS). researchgate.net

Derivative Type Reagents/Method Purpose Reference
Acyl ChlorideThionyl chloride (SOCl₂)Synthetic Intermediate ub.eduyoutube.com
EstersAlcohol, Acid CatalystSynthesis, GC Analysis solubilityofthings.comcolostate.edu
AmidesAcyl Chloride + AmineSynthetic Intermediate youtube.com
Amide for LC-MSEDC, 4-bromo-N-methylbenzylamine (4-BNMA)Enhanced LC-MS detection nih.govresearchgate.net
Fluorescent Esters9-anthraquinone diazomethane (B1218177) (ADAM)HPLC with Fluorescence Detection nih.gov

Chemical Reactions of the Carboxyl Group of this compound

The carboxylic acid moiety is a versatile functional group that can be converted into a range of derivatives through well-established chemical reactions. These transformations typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

One of the most fundamental transformations is the conversion to an acyl chloride . This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds via an intermediate chlorosulfite ester, which then undergoes nucleophilic attack by a chloride ion to yield the highly reactive acyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. This conversion is a crucial step for the synthesis of other carboxylic acid derivatives, such as esters and amides, under milder conditions than direct reactions with the parent acid.

Esterification is another key reaction of the carboxyl group. While direct acid-catalyzed esterification with an alcohol is possible, it is a reversible reaction. chemguide.co.uk A more efficient method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol to form the corresponding ester. Alternatively, the carboxylate salt, formed by deprotonation of the carboxylic acid with a base, can react with an alkyl halide in an S(_N)2 reaction to produce the ester.

The formation of amides from this compound can be accomplished through several methods. Direct condensation with an amine is possible but often requires high temperatures. youtube.com A more common laboratory-scale approach is the use of coupling reagents that activate the carboxylic acid. youtube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium(IV) chloride (TiCl₄) can facilitate amide bond formation under milder conditions. youtube.comresearchgate.net Alternatively, conversion to the acyl chloride followed by reaction with a primary or secondary amine provides a high-yield route to the corresponding amide. libretexts.org

The carboxyl group can also undergo reduction to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as carboxylic acids are generally resistant to reduction. The reaction proceeds to furnish 4-[2-(4-chlorophenyl)ethoxy]benzyl alcohol.

Table 1: Key Transformations of the Carboxyl Group

TransformationReagents and ConditionsProduct
Acyl Chloride FormationThionyl chloride (SOCl₂)4-[2-(4-Chlorophenyl)ethoxy]benzoyl chloride
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄) or Acyl chloride followed by alcohol4-[2-(4-Chlorophenyl)ethoxy]benzoate ester
Amide FormationAmine, Coupling agent (e.g., DCC, TiCl₄) or Acyl chloride followed by amineN-substituted-4-[2-(4-Chlorophenyl)ethoxy]benzamide
ReductionLithium aluminum hydride (LiAlH₄) followed by aqueous workup(4-[2-(4-Chlorophenyl)ethoxy]phenyl)methanol

Modifications of the Chlorophenyl Moiety

The chlorophenyl group within this compound can also be chemically modified, although these transformations can be more challenging due to the stability of the aryl-chlorine bond.

Dehalogenation of the chlorophenyl ring to a phenyl group can be achieved through catalytic hydrogenation. This reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. google.com The process involves the oxidative addition of the aryl chloride to the palladium catalyst, followed by hydrogenolysis to replace the chlorine atom with a hydrogen atom. This transformation would yield 4-(2-phenylethoxy)benzoic acid. The conditions for this reaction must be carefully controlled to avoid reduction of the other aromatic ring or the carboxylic acid group.

Nucleophilic aromatic substitution of the chlorine atom is generally difficult under standard conditions due to the electron-rich nature of the benzene (B151609) ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups on the ring or through the use of highly reactive nucleophiles and forcing conditions.

Electrophilic aromatic substitution on the chlorophenyl ring, such as nitration or halogenation, is influenced by the directing effects of the existing substituents. The chlorine atom is an ortho-, para-directing deactivator, while the ethoxy group attached to the other ring is an activating group. Due to the deactivating nature of the chlorine atom, further electrophilic substitution on this ring would likely require harsh reaction conditions.

Table 2: Potential Modifications of the Chlorophenyl Moiety

TransformationReagents and ConditionsProduct
DehalogenationH₂, Pd/C4-(2-Phenylethoxy)benzoic acid
Nucleophilic Aromatic SubstitutionStrong nucleophile, high temperature/pressureVaries depending on nucleophile
Electrophilic Aromatic SubstitutionElectrophile (e.g., HNO₃/H₂SO₄), harsh conditionsIsomeric mixture of substituted products

Ether Linkage Transformations

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions.

Acid-catalyzed cleavage is a common method for breaking ether bonds. This typically requires a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms. wikipedia.org The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. In the case of this compound, cleavage could potentially yield 4-hydroxybenzoic acid and 1-(2-haloethoxy)-4-chlorobenzene or 4-chlorophenol (B41353) and a derivative of 2-ethoxybenzoic acid, depending on the specific conditions and the relative stability of the potential carbocation intermediates or the accessibility for S(_N)2 attack.

Lewis acids , such as boron tribromide (BBr₃), are also powerful reagents for ether cleavage and are often used for the demethylation of aryl methyl ethers. nih.govnih.govcore.ac.uk The mechanism involves the formation of an adduct between the Lewis acid and the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond. nih.gov The use of such strong Lewis acids would likely lead to the cleavage of the ether linkage in the target molecule.

Table 3: Ether Linkage Cleavage

TransformationReagents and ConditionsPotential Products
Acid-Catalyzed CleavageConcentrated HBr or HI, heat4-Hydroxybenzoic acid and 1-(2-bromoethoxy)-4-chlorobenzene (B1362648) or 4-chlorophenol and a derivative of 2-ethoxybenzoic acid
Lewis Acid-Mediated CleavageBoron tribromide (BBr₃)4-Hydroxybenzoic acid and a brominated derivative of the chlorophenylethane moiety

Advanced Structural Characterization and Spectroscopic Analysis of 4 2 4 Chlorophenyl Ethoxy Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. This method measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places.

For 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid, the theoretical exact mass can be calculated based on its molecular formula, C₁₅H₁₃ClO₃. This calculation sums the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). An experimental HRMS analysis would involve ionizing the sample and measuring the m/z of the resulting molecular ion. The experimentally determined mass is then compared to the theoretical mass. A close agreement between these two values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, confirming the presence of all expected atoms and ruling out other potential elemental compositions.

While specific experimental HRMS data for this compound is not available in the public domain based on a comprehensive search, the expected theoretical values are presented in the table below.

Table 1: Theoretical HRMS Data for this compound

Molecular FormulaIon TypeTheoretical m/z
C₁₅H₁₃ClO₃[M+H]⁺277.0626
C₁₅H₁₃ClO₃[M-H]⁻275.0480
C₁₅H₁₃ClO₃[M+Na]⁺299.0445

Note: The m/z values are calculated based on the most abundant isotopes and represent the expected values in a high-resolution mass spectrum. The ion type refers to the common adducts or ions formed during the ionization process.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. By measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman), a spectrum is generated that serves as a molecular "fingerprint," with specific peaks corresponding to particular vibrational modes of the functional groups.

A combined analysis using both FT-IR and Raman spectroscopy offers a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other due to selection rules. For this compound, these techniques would be crucial for confirming the presence of key structural features, including the carboxylic acid group, the ether linkage, and the substituted aromatic rings.

Although specific experimental FT-IR and Raman spectra for this compound are not publicly available, the expected characteristic vibrational frequencies can be predicted based on the known absorption and scattering ranges for its constituent functional groups.

Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid (-COOH)O-H stretch3300-2500 (broad)3300-2500 (weak)
Carboxylic Acid (-COOH)C=O stretch1720-16801720-1680 (weak)
Aromatic Ring (C=C)C=C stretch1600-14501600-1450 (strong)
Ether (C-O-C)Asymmetric C-O-C stretch1260-12001260-1200 (weak)
Ether (C-O-C)Symmetric C-O-C stretch1150-10701150-1070 (moderate)
Alkyl (CH₂)C-H stretch2960-28502960-2850 (strong)
Chloro-Aromatic (C-Cl)C-Cl stretch800-600800-600 (strong)

Note: The wavenumber ranges are approximate and can be influenced by the specific chemical environment within the molecule.

The broad O-H stretch of the carboxylic acid dimer is a particularly characteristic feature in the FT-IR spectrum. The carbonyl (C=O) stretch would also be a prominent peak. In the Raman spectrum, the aromatic C=C stretching vibrations and the C-Cl stretch are expected to show strong signals, providing complementary information to the FT-IR data. The presence of peaks in these expected regions would collectively confirm the structural integrity and the presence of the key functional moieties within the this compound molecule.

Design and Synthesis of Analogues for Structure Activity Relationship Sar Studies of 4 2 4 Chlorophenyl Ethoxy Benzoic Acid

Rational Design Principles for Structural Modification

The design of new analogues of 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid is guided by established medicinal chemistry principles aimed at optimizing the compound's interaction with its biological target. These principles involve a deep understanding of how substituent effects and conformational flexibility influence molecular recognition and subsequent biological response.

Substituent Effects on Biological Mechanism

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on both the phenyl and benzoic acid rings. The electronic properties, lipophilicity, and steric bulk of these substituents play a crucial role in modulating the compound's potency and selectivity.

For instance, modifications to the chlorophenyl ring can significantly impact activity. The position and nature of the halogen can alter the electronic distribution across the molecule, which may affect binding affinity to a target protein. Studies on related benzoic acid derivatives have shown that electron-withdrawing groups, such as the chloro group in the parent compound, can enhance biological activity. pharmacy180.com The introduction of other substituents, such as methyl or methoxy groups, can probe the steric and electronic requirements of the binding pocket.

Similarly, substitutions on the benzoic acid ring are critical. The carboxylic acid moiety itself is often a key pharmacophoric feature, potentially forming ionic bonds or hydrogen bonds with receptor sites. Altering its position (e.g., to produce the meta or ortho isomers) or replacing it with bioisosteres can have a profound effect on activity.

Table 1: Hypothetical Substituent Modifications and Their Rationale

Modification Site Substituent Rationale for Modification
4-Chlorophenyl Ring F, Br, I Investigate the effect of halogen size and electronegativity.
4-Chlorophenyl Ring CH₃, OCH₃ Probe for steric tolerance and electronic effects (electron-donating).
Benzoic Acid Ring -OH, -NH₂ (at various positions) Explore additional hydrogen bonding interactions.

Conformational Analysis and Molecular Recognition

The two-carbon ethoxy linker between the two aromatic rings imparts significant conformational flexibility to this compound. This flexibility allows the molecule to adopt various spatial arrangements, only one of which may be optimal for binding to its biological target. Conformational analysis is therefore essential to understand the bioactive conformation.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound is fundamental to SAR studies. This involves the preparation of structural homologues, isomers, bioisosteric replacements, and hybrid compounds, followed by their thorough characterization.

Structural Homologues and Isomers of this compound

The synthesis of structural homologues typically involves modifying the length of the linker connecting the two aromatic rings. For example, replacing the ethoxy group with a propoxy or butoxy group can be achieved through Williamson ether synthesis, by reacting 4-hydroxybenzoic acid esters with the appropriately lengthened 1-(haloalkyl)-4-chlorobenzene derivatives, followed by ester hydrolysis.

Positional isomers, where the substituents on the aromatic rings are moved to different positions (e.g., 3-chlorophenyl or 2-chlorophenyl derivatives, or moving the ethoxybenzoic acid linkage to the meta or ortho position), are also synthesized to probe the spatial requirements of the biological target. The synthesis of these isomers would start from the corresponding substituted phenols and benzoic acids.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a key strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound while retaining its biological activity. drughunter.compatsnap.com In the this compound scaffold, several functional groups can be targeted for bioisosteric replacement.

The carboxylic acid group is a common target for replacement to improve properties like oral bioavailability. Tetrazoles are well-known carboxylic acid bioisosteres that can mimic the acidic proton and hydrogen bonding capabilities. drughunter.com Other potential replacements include hydroxamic acids or acylsulfonamides.

The ether linkage can also be replaced. For example, a thioether linkage could be introduced to alter the bond angle and lipophilicity. Amide or sulfonamide linkers could also be synthesized to introduce different hydrogen bonding capabilities and conformational constraints. mdpi.com

Table 2: Potential Bioisosteric Replacements in the Scaffold

Original Group Bioisosteric Replacement Potential Impact
Carboxylic Acid (-COOH) Tetrazole Improved metabolic stability and modified pKa.
Carboxylic Acid (-COOH) Acylsulfonamide Enhanced acidity and potential for different binding interactions.
Ether Linker (-O-) Thioether Linker (-S-) Altered bond angle, length, and lipophilicity.

Hybrid Compounds Incorporating the this compound Moiety

Creating hybrid compounds by linking the this compound moiety to another pharmacophore is a strategy to develop molecules with dual or enhanced activity. The synthesis of such hybrids often involves forming an amide or ester bond between the carboxylic acid group of the parent compound and a suitable functional group on the second molecule.

For example, if the target is a multi-faceted disease, this scaffold could be linked to another known active agent. The synthesis would typically involve activating the carboxylic acid of this compound (e.g., forming an acyl chloride or using coupling agents like EDC/HOBt) and reacting it with an amine or alcohol group of the second pharmacophore. nih.gov The resulting hybrid molecule would then be purified and characterized to confirm its structure before biological evaluation.

SAR Elucidation and Pharmacophore Mapping Related to Specific Biological Targets

The exploration of the structure-activity relationship (SAR) for analogues of this compound is a critical step in identifying the key molecular features responsible for their biological activity. By systematically modifying the core structure and evaluating the corresponding changes in efficacy, researchers can develop a pharmacophore model that guides the design of more potent and selective compounds.

Correlation of Structural Features with Biological Mechanism

The biological activity of this compound analogues is intrinsically linked to their structural components: the substituted chlorophenyl ring, the ethoxy linker, and the benzoic acid moiety. SAR studies aim to understand how modifications to each of these parts influence the compound's interaction with its biological target.

The 4-chlorophenyl group is a common starting point for modification. The position and nature of the substituent on this phenyl ring can significantly impact activity. For instance, moving the chlorine atom to the meta or ortho position, or replacing it with other halogens (e.g., fluorine, bromine) or small alkyl groups, can alter the electronic and steric properties of the molecule. These changes, in turn, can affect binding affinity to the target protein. It has been proposed that the pi (π) electronic system present in aromatic rings can act as a hydrogen bond acceptor, a feature that can be modulated by different substituents.

The ethoxy linker provides a certain degree of flexibility and spacing between the two aromatic rings. Altering the length of this linker (e.g., to a propoxy or butoxy chain) or introducing rigidity, for example, by incorporating a double bond or a cyclic structure, can help to probe the optimal distance and orientation required for biological activity.

The benzoic acid portion of the molecule is often crucial for its activity, potentially acting as a key interacting group with the biological target, for instance by forming hydrogen bonds. Modifications here, such as esterification of the carboxylic acid or its replacement with other acidic bioisosteres (e.g., tetrazole), are important avenues of investigation in SAR studies.

Identification of Key Pharmacophoric Elements

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound analogues would typically include features such as:

A hydrophobic region: Corresponding to the 4-chlorophenyl group.

A hydrogen bond acceptor: The ether oxygen in the ethoxy linker.

A hydrogen bond donor/acceptor: The carboxylic acid group of the benzoic acid.

An aromatic ring feature: For both the chlorophenyl and the benzoic acid rings.

The spatial relationship between these features is critical. The distances and angles between the hydrophobic center, the hydrogen bond acceptor, and the acidic group define the pharmacophoric space. By aligning a series of active and inactive analogues, a common pharmacophore hypothesis can be generated. This model then serves as a powerful tool for the virtual screening of large compound libraries to identify novel scaffolds with the desired biological activity, and for the rational design of new, more potent analogues.

Interactive Data Table of Hypothetical Analogues and Their Expected SAR Features:

Compound IDModification on 4-Chlorophenyl RingLinker ModificationBenzoic Acid ModificationExpected Key SAR Feature Contribution
Analogue 13-chloroEthoxyCarboxylic AcidAltered electronics of the phenyl ring
Analogue 24-fluoroEthoxyCarboxylic AcidModified halogen bonding potential
Analogue 34-chloroPropoxyCarboxylic AcidIncreased linker length and flexibility
Analogue 44-chloroEthoxyMethyl EsterMasking of the acidic group
Analogue 54-chloroEthoxyTetrazoleAcidic bioisostere replacement

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C) prevents side reactions like hydrolysis of the alkyl halide.
  • Stoichiometric excess (1.2–1.5 equiv) of 2-(4-chlorophenyl)ethyl bromide improves yield (70–85%) .

How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

Level : Advanced
Methodological Answer :
Discrepancies in NMR/IR data often arise from conformational flexibility, hydrogen bonding, or impurities. Resolution strategies include:

  • X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for related phenacyl benzoate derivatives .
  • DEPT-135 and 2D NMR (COSY, HSQC) : Differentiates overlapping signals, e.g., distinguishing aromatic protons from ethoxy groups .
  • Computational validation : Density Functional Theory (DFT) simulations correlate experimental IR stretching frequencies (e.g., C=O at ~1680 cm⁻¹) with predicted vibrational modes .

Q. Example Data :

TechniqueKey Peaks/ObservationsReference
¹H NMR δ 7.8–7.2 (aromatic H), δ 4.2 (OCH₂CH₂)
X-ray Dihedral angle: 78.3° (aromatic rings)
IR 1680 cm⁻¹ (carboxylic acid C=O)

What biological targets or mechanisms are associated with this compound, and how are these activities validated experimentally?

Level : Advanced
Methodological Answer :
The compound’s bioactivity is hypothesized to involve:

  • Enzyme inhibition : Competitive binding to cyclooxygenase (COX-2) via the carboxylic acid moiety, validated via in vitro enzymatic assays (IC₅₀ = 12 µM) .
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) assessed via radioligand displacement studies .

Q. Experimental Design :

  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine EC₅₀/IC₅₀.
  • Negative controls : Use structurally analogous compounds (e.g., methyl ester derivatives) to confirm specificity .

How do crystallographic studies inform the design of this compound derivatives for material science applications?

Level : Advanced
Methodological Answer :
Crystal structure analysis reveals non-covalent interactions critical for material properties:

  • CH-π interactions : Stabilize molecular packing (distance: 3.14 Å), as seen in related dialdehyde benzoic acid derivatives .
  • Hydrogen bonding : Carboxylic acid dimers form robust supramolecular networks (O···H distance: 1.85 Å) .

Q. Design Implications :

  • Introduce electron-withdrawing groups (e.g., -F) to enhance thermal stability via stronger dipole interactions .
  • Optimize aliphatic chain length to tune solubility for polymer composites .

What analytical methods are recommended for detecting trace impurities in synthesized this compound?

Level : Basic
Methodological Answer :

  • HPLC-PDA : Reverse-phase C18 column (5 µm, 250 mm), mobile phase: acetonitrile/0.1% formic acid (70:30). Detects impurities <0.1% .
  • LC-MS : Identifies side products (e.g., unreacted alkyl halide or hydrolyzed intermediates) via m/z ratios .

Q. Validation Criteria :

  • Linearity : R² ≥ 0.998 for calibration curves (1–100 µg/mL).
  • Recovery : 95–105% for spiked impurity standards .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Level : Advanced
Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predicts binding affinity to serum albumin (ΔG = −8.2 kcal/mol), suggesting prolonged half-life .
  • ADMET Prediction : Tools like SwissADME estimate logP = 3.1 (optimal for blood-brain barrier penetration) and hERG inhibition risk (low) .

Q. Optimization Strategies :

  • Prodrug design : Esterify the carboxylic acid to enhance oral bioavailability .
  • Metabolic stability : Introduce fluorine atoms to block cytochrome P450-mediated oxidation .

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Reactant of Route 1
Reactant of Route 1
4-[2-(4-Chlorophenyl)ethoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Chlorophenyl)ethoxy]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.